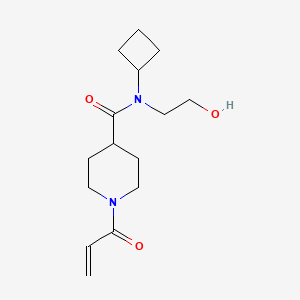

![molecular formula C22H19N3O3 B2695815 3-Benzyl-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 913690-25-2](/img/structure/B2695815.png)

3-Benzyl-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

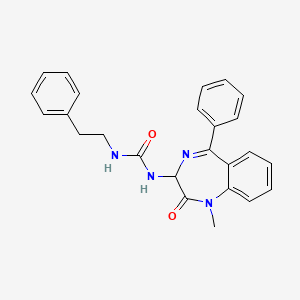

“3-Benzyl-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .

Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves a mixture of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile, p-nitroacetophenone, and triethylamine in 1,4-dioxane . The mixture is heated under reflux for 5 hours, then cooled and poured into ice-water, filtered off, dried, and recrystallized from 1,4-dioxane .Aplicaciones Científicas De Investigación

Optoelectronic Materials Development

Research has highlighted the significance of pyrimidine derivatives, including compounds structurally related to 3-Benzyl-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione, in the development of novel optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, crucial for creating advanced photo- and electroluminescent materials. This application is particularly relevant in the fabrication of organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Additionally, their use extends to nonlinear optical materials and colorimetric pH sensors, demonstrating the broad utility of such pyrimidine derivatives in enhancing optoelectronic device performance (Lipunova et al., 2018).

Anti-inflammatory and Biological Activity

Pyrimidines, including structures similar to this compound, exhibit a wide range of pharmacological effects, such as anti-inflammatory properties. These effects are attributed to their action against the expression and activities of critical inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. The review of recent developments in this area provides a foundation for the synthesis of novel pyrimidine analogs aiming to enhance anti-inflammatory activities with minimal toxicity, suggesting potential for further drug development and therapeutic applications (Rashid et al., 2021).

Atmospheric Reactivity and Environmental Impact

Methoxyphenols, structurally related to components of this compound, have been studied for their atmospheric reactivity, particularly in relation to biomass burning emissions. These studies highlight the significant SOA formation potentials of methoxyphenols through reactions with OH and NO3 radicals. This research contributes to understanding the environmental impact of organic compounds, including potential contributions to atmospheric pollution and climate change (Liu et al., 2022).

Synthetic Pathways and Chemical Properties

Explorations into the chemistry of pyrimidines and related compounds offer insights into novel synthetic pathways, enhancing the structural diversity and potential applications of these molecules. For example, studies on the synthesis of pyrimido[4,5-b]quinolines and their thio analogues from 1,3-diaryl barbituric acid and 1,3-diaryl-2-thiobarbituric acid, respectively, with anthranilic acid, demonstrate the versatility of these compounds in generating a wide range of derivatives with potential biological and pharmacological applications (Nandha kumar et al., 2001).

Mecanismo De Acción

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial enzyme involved in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit their targets by binding to the active site of the enzyme, thereby preventing its normal function . This interaction results in the inhibition of the enzyme’s activity, leading to a disruption in the cell cycle and potentially inducing apoptosis .

Biochemical Pathways

Given that similar compounds target cdk2, it is likely that this compound also affects the cell cycle regulation pathway . Inhibition of CDK2 can disrupt the progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have been shown to inhibit cell growth and induce apoptosis in various cell lines . Therefore, it is plausible that this compound may have similar effects.

Propiedades

IUPAC Name |

3-benzyl-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c1-28-18-10-5-9-17(13-18)15-24-20-19(11-6-12-23-20)21(26)25(22(24)27)14-16-7-3-2-4-8-16/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYSMGRJUWTLGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2695732.png)

![5-[1-(4-Amino-2-fluorophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2695736.png)

![4-[1-Methyl-4-(4-methylphenyl)pyrazol-3-yl]morpholine](/img/structure/B2695749.png)

![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide](/img/structure/B2695754.png)